molecular formula C31H39N3O2 B1140459 Drimentine B CAS No. 204398-91-4

Drimentine B

Cat. No. B1140459
M. Wt: 485.7
InChI Key:
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Description

Drimentine B is part of the drimentine family of compounds, known for their anticancer, antibacterial, antifungal, and anthelmintic properties. These compounds are characterized by their complex molecular structures, which include a pyrroloindoline core with various substituents, making them a focal point for chemical synthesis and biological study.

Synthesis Analysis

The total synthesis of drimentine compounds, including Drimentine B, involves innovative strategies to construct the complex molecular architecture. A notable method for synthesizing Drimentine B involves a photocatalyzed radical conjugate addition, addressing the challenge of forming the C10b–C12 bond in the drimentine scaffold. This approach highlights the synthetic creativity required to assemble such intricate molecules from simpler chemical building blocks (Yu Sun et al., 2013).

Molecular Structure Analysis

Drimentines are distinguished by their pyrroloindoline core, to which various substituents are attached. The molecular structure of Drimentine B includes a unique aliphatic side chain linked to the C3a position, which is less common among the pyrroloindoline alkaloids. This structural feature contributes to the biological activity of the molecule and presents challenges and opportunities for synthetic chemists.

Chemical Reactions and Properties

The chemical reactivity of Drimentine B is influenced by its complex structure. The process of creating bonds, such as the C10b–C12 bond, involves intricate chemical reactions that demonstrate the compound's unique reactivity. The drimentine family's biological activities suggest these compounds undergo specific interactions with biological molecules, leading to their anticancer, antibacterial, antifungal, and anthelmintic effects.

Physical Properties Analysis

While specific studies on Drimentine B's physical properties are limited, related research on drimentine compounds provides insights. These compounds' physical properties, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems and their potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Drimentine B, including stability, reactivity, and functional group characteristics, are crucial for its synthesis and biological activity. The presence of the pyrroloindoline core and the aliphatic side chain affects its reactivity and interaction with biological targets, influencing its pharmacological profile.

Scientific Research Applications

Microbiology

  • Summary of the application : Drimentine B is a novel class of antibiotics with a new terpenylated diketopiperazine structure . It has antibiotic, antifungal, and anthelmintic activity .
  • Methods of application : Drimentine B is soluble in ethanol, methanol, DMF, or DMSO . It has limited water solubility .
  • Results or outcomes : The mode of action of Drimentine B has received little attention to date .

Antifungal Research

  • Summary of the application : Drimentine B has been identified as a potential antifungal agent .

Anthelmintic Research

  • Summary of the application : Drimentine B has been identified as a potential anthelmintic agent .

Safety And Hazards

properties

IUPAC Name

(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUCBHITXBJOGT-JMGSXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098369
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drimentine B

CAS RN

204398-91-4
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204398-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Y Jiang, T Yao, Z Geng, F Xiao, W Li - Tetrahedron, 2023 - Elsevier
Drimentines (DMTs) are a family of bacterial alkaloids featuring a 2,5-diketopiperazine (2, 5-DKP) ring with diverse bioactivities. In this study, we characterized the biosynthetic pathway …
Number of citations: 0 www.sciencedirect.com
IS Marcos, RF Moro, I Costales, P Basabe… - Natural Product …, 2013 - pubs.rsc.org
Covering July 2013 The natural product sesquiterpenyl indoles are structural hybrids from farnesyl pyrophosphate and tryptophan or its precursors, often with unusual and complex …
Number of citations: 87 pubs.rsc.org

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